(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide is a chemical compound with the molecular formula and a molecular weight of 290.74 g/mol. This compound features a chloro and fluorine substitution on a phenyl ring, along with a cyanamide functional group, making it of interest in various chemical applications. The compound's unique structure allows it to participate in diverse chemical reactions, which can be exploited in pharmaceutical synthesis and other organic chemistry applications.
The compound is classified under organic compounds and specifically falls into the category of substituted cyanamides. It is associated with several chemical databases, including the Chemical Abstracts Service (CAS) with the number 1436183-77-5, which provides a standardized reference for its identification in scientific literature and commercial products .
The synthesis of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide typically involves several key steps:
The synthetic route must be optimized for each step to maximize yield while minimizing by-products. Reaction conditions such as temperature, pressure, and catalyst choice are critical for achieving desired results.
The molecular structure of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide can be visualized as follows:
The compound's structure can be represented in various formats such as SMILES or InChI for computational modeling and database searches:
ClC1=CC(C(F)=C(CN)=N)C(CS(=O)(=O)CC)=C1
(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide can undergo several types of chemical reactions:
Each reaction pathway requires specific conditions such as temperature, solvent system, and catalysts to promote the desired transformation while preventing side reactions.
The mechanism of action for (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide primarily relates to its reactivity due to the electrophilic nature of its functional groups:
Kinetic studies may provide insights into the rates of these reactions under varying conditions, allowing for optimization in synthetic applications.
While specific data on density and boiling points are often not available for proprietary compounds, general properties include:
Chemical properties include:
(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide has potential applications in:
This compound represents a versatile building block in organic synthesis, showcasing potential across various fields due to its unique structural characteristics and reactivity profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: